molecular formula C21H23ClN4O B1667512 5-Chloro-7-[(4-ethyl-1-piperazinyl)-(3-pyridinyl)methyl]-8-quinolinol CAS No. 315698-07-8

5-Chloro-7-[(4-ethyl-1-piperazinyl)-(3-pyridinyl)methyl]-8-quinolinol

Cat. No. B1667512
CAS RN: 315698-07-8
M. Wt: 382.9 g/mol
InChI Key: XAFSFXYJOJWLJD-UHFFFAOYSA-N
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Description

5-Chloro-7-[(4-ethyl-1-piperazinyl)-(3-pyridinyl)methyl]-8-quinolinol is an organochlorine compound . It has a molecular formula of C21H23ClN4O and an average mass of 382.887 .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C21H23ClN4O/c1-2-25-9-11-26(12-10-25)20(15-5-3-7-23-14-15)17-13-18(22)16-6-4-8-24-19(16)21(17)27/h3-8,13-14,20,27H,2,9-12H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound has a net charge of 0 . Its mono-isotopic mass is 382.15604 .

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial properties. In a study, a library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives (to which our compound belongs) was synthesized. These derivatives were evaluated for drug likeness according to Lipinski’s rule of five (RO5). Notably, one of the compounds showed significant antibacterial activity against Bacillus subtilis and Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 500 µg/mL .

Medicinal Chemistry

Heterocyclic compounds play a crucial role in medicinal chemistry. Our compound’s hybrid structure—combining an isothiazole ring and a piperazine moiety—makes it an interesting candidate. It acts as a dopamine and serotonin antagonist, potentially finding applications in antipsychotic drug development .

Bioactive Scaffold

Isothiazole derivatives, including our compound, serve as bioactive scaffolds. Researchers have explored their implications in drug discovery and development. The isothiazole center contributes to the pharmacophore of bioactive molecules .

Oxidosqualene Cyclase Inhibition

Benzisothiazole derivatives, a class to which our compound belongs, exhibit various biological activities. For instance, they act as oxidosqualene cyclase inhibitors, which could have implications in lipid metabolism and cholesterol biosynthesis .

Urinary Dysfunction Treatment

Certain benzisothiazole derivatives have been investigated for treating urinary dysfunction. While our compound’s specific application in this context requires further exploration, its structural features make it an interesting candidate .

Antiviral and Antimicrobial Properties

Piperazine derivatives, including our compound, possess diverse biological activities. These range from antiviral effects to antimicrobial properties. Researchers have explored their potential in various therapeutic areas .

properties

IUPAC Name

5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O/c1-2-25-9-11-26(12-10-25)20(15-5-3-7-23-14-15)17-13-18(22)16-6-4-8-24-19(16)21(17)27/h3-8,13-14,20,27H,2,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFSFXYJOJWLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CN=CC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-7-[(4-ethyl-1-piperazinyl)-(3-pyridinyl)methyl]-8-quinolinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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